molecular formula C20H18N2O2S2 B2478800 7-ethoxy-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899746-96-4

7-ethoxy-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No. B2478800
CAS RN: 899746-96-4
M. Wt: 382.5
InChI Key: XWFSAHZNFDXZIO-UHFFFAOYSA-N
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Description

7-ethoxy-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C20H18N2O2S2 and its molecular weight is 382.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

Research has demonstrated the synthesis of various fused oxazine compounds, exploring their potential antioxidant and anticancer activities. For example, Mahmoud et al. (2017) detailed the preparation and utilization of fused oxazine compounds as a starting material for novel pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines, expected to possess significant chemical and pharmacological activities. The new compounds' structures were elucidated through spectroscopic data and elemental analysis, with evaluations of their antioxidant and anticancer activities conducted (Mahmoud, El-Bordany, & Elsayed, 2017).

Molecular Structure and Hydrogen Bonding

Another study by Castillo et al. (2009) investigated the structural aspects of oxazine derivatives, specifically 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines. Their work emphasized the impact of hydrogen bonding on the molecular arrangements, offering insights into the molecular behavior and interactions within these compounds (Castillo, Abonía, Cobo, & Glidewell, 2009).

Heterocyclic Synthesis

Mohareb et al. (2004) explored the synthesis of thiophenylhydrazonoacetates, leading to the creation of various heterocyclic derivatives like pyrazole, isoxazole, and pyrimidine. This work illustrates the versatility of such compounds in generating a wide array of heterocyclic structures with potential for varied applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial and Antiviral Activities

The exploration of novel benzamide-based 5-aminopyrazoles and their derivatives by Hebishy et al. (2020) demonstrated a route to synthesizing compounds with significant antiavian influenza virus activity. This study not only contributed to the understanding of the synthesis process but also highlighted the potential of these compounds in antiviral applications (Hebishy, Salama, & Elgemeie, 2020).

Chemical Reactions and Mechanisms

Ledenyova et al. (2018) provided an analysis of the reactions of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea. Their work uncovered an unexpected reaction mechanism, adding valuable knowledge to the field of organic chemistry and offering insights into the synthesis and potential applications of these compounds (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).

properties

IUPAC Name

7-ethoxy-2-thiophen-2-yl-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S2/c1-2-23-17-6-3-5-14-16-11-15(18-7-4-9-26-18)21-22(16)20(24-19(14)17)13-8-10-25-12-13/h3-10,12,16,20H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFSAHZNFDXZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CS4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.